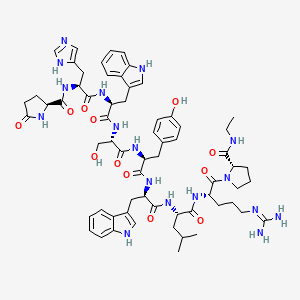

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

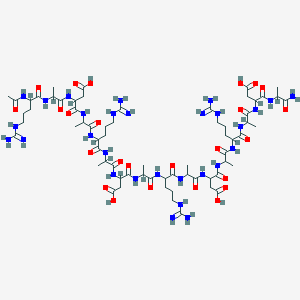

Die Synthese von Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 erfolgt durch schrittweise Assemblierung der Peptidkette unter Verwendung der Festphasenpeptidsynthese (SPPS). Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe von geschützten Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach der Assemblierung der Peptidkette wird die N-terminale Acetylierung mit Essigsäureanhydrid durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu optimieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigchromatographie (HPLC) gereinigt und mittels Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie charakterisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophanrest kann zu Kynureninderivaten oxidiert werden.

Reduktion: Das Peptid kann zur Spaltung von Disulfidbrücken, falls vorhanden, reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Aminosäurederivate und Kupplungsreagenzien.

Hauptsächlich gebildete Produkte

Oxidation: Kynureninderivate.

Reduktion: Reduziertes Peptid mit gebrochenen Disulfidbrücken.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation biologischer Prozesse wie Schmerzempfindung und Immunantwort.

Medizin: Erforscht auf potenzielle therapeutische Anwendungen, einschließlich Schmerzbehandlung und Neuroprotektion.

Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Werkzeugen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an spezifische Rezeptoren im Körper, wie z. B. den μ-Opioidrezeptor. Diese Bindung löst eine Kaskade von intrazellulären Signalwegen aus, die zur Modulation der Schmerzempfindung und anderer physiologischer Reaktionen führen. Die Wirkungen der Verbindung werden durch die Aktivierung von G-Protein-gekoppelten Rezeptoren (GPCRs) und anschließende nachgeschaltete Signalereignisse vermittelt .

Wirkmechanismus

The mechanism of action of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 involves binding to specific receptors in the body, such as the mu-opioid receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain perception and other physiological responses. The compound’s effects are mediated through the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling events .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Endomorphin-1: Die unmodifizierte Form von Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2.

Endomorphin-2: Ein weiteres endogenes Opioidpeptid mit ähnlicher Struktur.

Dynorphin: Eine andere Klasse von Opioidpeptiden mit unterschiedlicher Rezeptorselektivität.

Einzigartigkeit

This compound ist aufgrund seiner N-terminalen Acetylierung einzigartig, die seine Stabilität und Bioverfügbarkeit im Vergleich zu seinem unmodifizierten Gegenstück, Endomorphin-1, erhöht. Diese Modifikation verändert auch seine Rezeptorbindungsaffinität und sein pharmakologisches Profil, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C₃₆H₄₀N₆O₆ |

|---|---|

Molekulargewicht |

652.74 |

IUPAC-Name |

[4-[(2S)-2-amino-3-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]phenyl] acetate |

InChI |

InChI=1S/C36H40N6O6/c1-22(43)48-26-15-13-24(14-16-26)18-28(37)36(47)42-17-7-12-32(42)35(46)41-31(20-25-21-39-29-11-6-5-10-27(25)29)34(45)40-30(33(38)44)19-23-8-3-2-4-9-23/h2-6,8-11,13-16,21,28,30-32,39H,7,12,17-20,37H2,1H3,(H2,38,44)(H,40,45)(H,41,46)/t28-,30-,31-,32-/m0/s1 |

SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N |

Sequenz |

One Letter Code: Ac-LYLPLWLF-NH2 |

Synonym |

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.